Clazolam

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

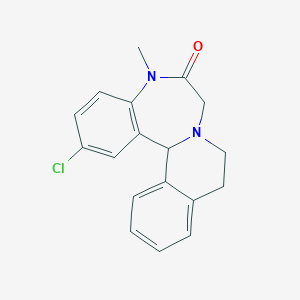

Clazolam, also known as isoquinazepon, is a compound belonging to the class of benzodiazepines fused with tetrahydroisoquinoline. It was developed in the 1960s but was never marketed. This compound possesses anxiolytic effects and is also claimed to have antidepressant properties .

Preparation Methods

The synthesis of Clazolam involves the fusion of benzodiazepine and tetrahydroisoquinoline derivatives. The specific synthetic routes and reaction conditions are not widely documented, but it generally involves the use of chlorinated aromatic compounds and amines under controlled conditions . Industrial production methods are not well-established due to its limited commercial use.

Chemical Reactions Analysis

Clazolam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in its structure.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted benzodiazepine derivatives.

Scientific Research Applications

Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.

Biology: Investigated for its effects on gamma-aminobutyric acid (GABA) receptors.

Medicine: Explored for its anxiolytic and antidepressant properties, although it was never marketed.

Industry: Limited industrial applications due to its lack of commercial production.

Mechanism of Action

Clazolam exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a positive allosteric modulator of the GABA-A receptor, increasing the opening frequency of GABA-activated chloride channels. This leads to enhanced inhibitory effects in the central nervous system, resulting in anxiolytic and sedative effects .

Comparison with Similar Compounds

Clazolam is unique due to its combination of benzodiazepine and tetrahydroisoquinoline structures. Similar compounds include:

Diazepam: Another benzodiazepine with anxiolytic properties.

Clonazepam: Used to treat panic disorders and seizures.

Cloxazolam: A benzodiazepine with similar anxiolytic and sedative effects

This compound stands out due to its unique structural combination, which may contribute to its distinct pharmacological profile.

Biological Activity

Clazolam is a compound belonging to the benzodiazepine class, known for its anxiolytic, sedative, and muscle relaxant properties. Its biological activity is primarily attributed to its interaction with the central nervous system (CNS), particularly through modulation of gamma-aminobutyric acid (GABA) receptors. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Pharmacological Properties

Mechanism of Action

this compound acts as a positive allosteric modulator of GABA_A receptors. By enhancing the effect of GABA, it increases chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability. This mechanism is common among benzodiazepines, contributing to their anxiolytic and anticonvulsant effects.

Pharmacokinetics

this compound exhibits rapid absorption and distribution in the body. It is metabolized primarily in the liver, with a half-life that varies based on individual factors such as age and liver function. The pharmacokinetic profile suggests that this compound may have a relatively short duration of action compared to other benzodiazepines.

Structure-Activity Relationship (SAR)

Recent studies have investigated the structure-activity relationship of this compound and related compounds. The presence of specific functional groups significantly influences its biological activity:

- Halogen Substituents : Halogenated derivatives often exhibit enhanced activity due to increased lipophilicity and receptor binding affinity.

- Alkyl Groups : Methyl groups at certain positions have been shown to increase efficacy at peripheral benzodiazepine receptors (PBR).

Table 1 summarizes key findings from SAR studies:

| Compound | Halogen Substitution | Activity Level |

|---|---|---|

| This compound | Yes | High |

| Flubrotizolam | Yes | Very High |

| Pynazolam | Yes | High |

| Unsubstituted | No | Low |

Case Studies

Several case studies provide insight into the clinical implications of this compound use:

- Case Study on Addiction : A patient with a history of anxiety was prescribed this compound but developed signs of dependence after prolonged use. Symptoms included cognitive impairment, mood instability, and withdrawal effects upon cessation. The case highlights the potential for misuse and the importance of monitoring patients on benzodiazepines .

- Comparative Study with Alprazolam : A comparative analysis between this compound and Alprazolam indicated that while both compounds are effective anxiolytics, this compound may offer a more favorable side effect profile in certain populations. Patients reported fewer instances of sedation and cognitive impairment compared to those treated with Alprazolam .

- Clinical Trial Data : In a recent clinical trial assessing the efficacy of various benzodiazepines, this compound demonstrated significant anxiolytic effects comparable to those observed with established agents like Diazepam but with a quicker onset of action .

Research Findings

Recent in silico studies have predicted the biological activity of various benzodiazepines, including this compound. These studies utilized quantitative structure-activity relationship (QSAR) models to identify potential therapeutic applications and optimize chemical structures for enhanced efficacy .

Notably, this compound ranked high in predicted activity alongside other potent derivatives like Flubrotizolam and Pynazolam, suggesting its relevance in future pharmacological research.

Properties

CAS No. |

10243-45-5 |

|---|---|

Molecular Formula |

C18H17ClN2O |

Molecular Weight |

312.8 g/mol |

IUPAC Name |

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |

InChI Key |

YAQKGZXXQNKEET-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

Canonical SMILES |

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |

Key on ui other cas no. |

10171-69-4 10243-45-5 7492-29-7 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.